5-Ethyl-4-{1-[5-(4-fluorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole
Overview
Description
5-Ethyl-4-{1-[5-(4-fluorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole is a complex organic compound featuring multiple functional groups, including oxazole and pyrrolidine rings
Preparation Methods
The synthesis of 5-Ethyl-4-{1-[5-(4-fluorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the oxazole rings as a key step. For instance, starting from 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone, the target compound can be synthesized with an overall yield of 32% . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The oxazole rings can be oxidized under specific conditions to form corresponding oxazoles.
Reduction: Reduction reactions can target the carbonyl group within the compound.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Ethyl-4-{1-[5-(4-fluorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist to certain receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanism by which this compound exerts its effects.
Comparison with Similar Compounds
Similar compounds to 5-Ethyl-4-{1-[5-(4-fluorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole include other oxazole and pyrrolidine derivatives. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties. For instance, compounds like 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole exhibit similar structural motifs but have different applications and reactivity profiles.
Properties
IUPAC Name |
[2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c1-3-17-19(12(2)22-26-17)16-5-4-10-24(16)20(25)15-11-18(27-23-15)13-6-8-14(21)9-7-13/h6-9,11,16H,3-5,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPCHUTYDPXXMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)C2CCCN2C(=O)C3=NOC(=C3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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